4-Amino-2-cyclohexyl-3-methylbutan-2-ol
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Overview
Description
4-Amino-2-cyclohexyl-3-methylbutan-2-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-cyclohexyl-3-methylbutan-2-ol typically involves the reaction of cyclohexylmethyl ketone with methylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-cyclohexyl-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylmethyl ketone or aldehyde derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
4-Amino-2-cyclohexyl-3-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-cyclohexyl-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbutan-2-ol: Similar in structure but lacks the cyclohexyl group, resulting in different chemical properties and reactivity.
4-Cyclohexyl-2-methylbutan-2-ol: Similar in structure but lacks the amino group, affecting its biological activity and applications.
Uniqueness
4-Amino-2-cyclohexyl-3-methylbutan-2-ol is unique due to the presence of both an amino group and a cyclohexyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-amino-2-cyclohexyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
PUPGIGJZYXQLEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C1CCCCC1)O |
Origin of Product |
United States |
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